molecular formula C19H21NO6S B443966 4-{[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}butanoic acid

4-{[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}butanoic acid

Cat. No.: B443966
M. Wt: 391.4g/mol
InChI Key: NGXYVEOANQHNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}butanoic acid is a complex organic compound with a unique structure that includes a thienyl group, an ethoxycarbonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}butanoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21NO6S

Molecular Weight

391.4g/mol

IUPAC Name

5-[[3-ethoxycarbonyl-4-(4-methoxyphenyl)thiophen-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H21NO6S/c1-3-26-19(24)17-14(12-7-9-13(25-2)10-8-12)11-27-18(17)20-15(21)5-4-6-16(22)23/h7-11H,3-6H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

NGXYVEOANQHNPE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCCC(=O)O

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCCC(=O)O

Origin of Product

United States

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